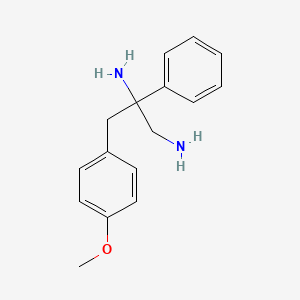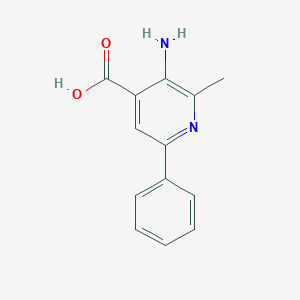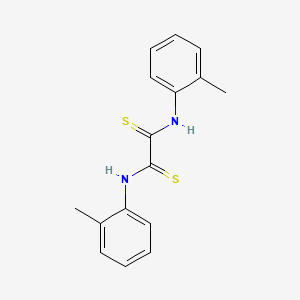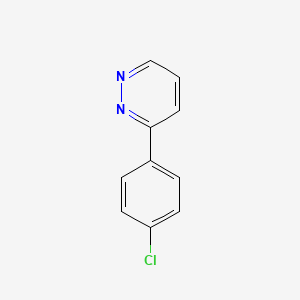![molecular formula C44H40N2 B12541389 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) CAS No. 799269-70-8](/img/structure/B12541389.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole): is a complex organic compound with the molecular formula C52H56N2 and a molecular weight of 709.01 g/mol . This compound is known for its application in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) typically involves the following steps :
Starting Materials: The synthesis begins with 3,6-di-tert-butylcarbazole and 4,4’-dibromobiphenyl.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate (K2CO3), in a solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) has several scientific research applications :
Chemistry: Used as a host material in OLEDs for efficient solution-processed red and green phosphorescent devices.
Medicine: Investigated for use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of high-resolution flexible displays and solid-state lighting.
Wirkmechanismus
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) involves its ability to act as an efficient host material in OLEDs . The compound facilitates energy transfer processes, enhancing the emission efficiency of phosphorescent dyes. The molecular structure allows for effective charge transport and exciton formation, leading to high luminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl
- 1,3-Bis(N-carbazolyl)benzene
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
Uniqueness
Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) exhibits superior thermal stability and higher glass transition temperature, making it more suitable for high-performance OLED applications .
Eigenschaften
CAS-Nummer |
799269-70-8 |
|---|---|
Molekularformel |
C44H40N2 |
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
3-tert-butyl-9-[4-[4-(3-tert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C44H40N2/c1-43(2,3)31-19-25-41-37(27-31)35-11-7-9-13-39(35)45(41)33-21-15-29(16-22-33)30-17-23-34(24-18-30)46-40-14-10-8-12-36(40)38-28-32(44(4,5)6)20-26-42(38)46/h7-28H,1-6H3 |
InChI-Schlüssel |
NMDKRQAIKKMMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)

methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)


![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)


![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)

